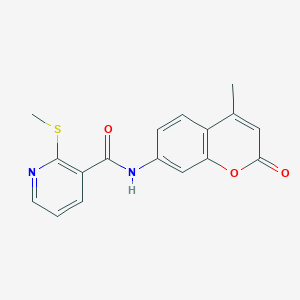

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide

Description

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide is a hybrid molecule combining a coumarin scaffold with a nicotinamide derivative. The coumarin moiety (4-methyl-2-oxo-2H-chromen-7-yl) is known for its photophysical properties and biological activities, including anti-inflammatory and anticoagulant effects . The nicotinamide component features a methylthio (-SMe) substituent at the 2-position, which may enhance bioavailability or target binding through hydrophobic interactions or sulfur-mediated hydrogen bonding.

Properties

Molecular Formula |

C17H14N2O3S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3S/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13-4-3-7-18-17(13)23-2/h3-9H,1-2H3,(H,19,21) |

InChI Key |

SZKRAZXDCWVMGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)SC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-chloro-N-(4-methyl-2-oxo-2H-chrome-7-yl) acetamide (7)

- To a stirring solution of 7-amino-4-methyl coumarin(6) (1 g, 5.71 mmol) and TEA (1.3 g, 8.56 mmol) in DMF (10 mL), chloroacetyl chloride (0.77 g, 6.85 mmol) was added very slowly at 0 °C under inert atmosphere.

- The reaction mixture was transferred into crushed ice with continuous stirring, the solid was filtered out and washed with water to give a compound 7.

- Yield: 88%; m.p: 168-170 °C.

- IR (KBr) (νmax/cm−1): 3435, 2985, 1718, 1563.

- ¹H NMR (400 MHz, DMSO-d6): δH 2.24 (s, 3H, CH3), 4.36 (s, 2H, CH2), 6.28 (s, 1H, Coumarin-CH), 7.55 (dd, 1H, JHH= 8.0, 2.0 Hz, CH).

- LC-MS (70 eV): m/z = 422 (M+H)+.

Synthesis of N-(4-methyl-2-Oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio) acetamide

- 7-amino-4-methyl coumarin (6) was synthesized by the condensation of 3-amino-phenol with methylchloroformate and followed by von Pechmann procedure earlier reported methods.

- The coupling of 6 with chloroacetyl chloride in the presence of TEA leads to the formation of 2-chloro-N-(4-methyl-2-oxo-2H- chrome-7-yl) acetamide (7).

- Various phenyl substituted 1,3,4- oxadiazole-2-thiol (5a–h) were synthesized from the corresponding benzoic acids using a well-known method.

- The targeted compounds 1a-h were synthesized via nucleophilic substitution reaction on 7 with corresponding 1,3,4-oxadiazole-2-thioles 5a-h in the presence of sodium hydroxide in DMF to afford 65–90 % yields.

Synthesis of substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates

- The study aimed to synthesize and evaluate substituted 4-methyl-2-oxo-2H-chromen-7-yl phenylcarbamates as potent acetylcholinesterase (AChE) inhibitors and anti-amnestic agents.

- The compounds were evaluated for AChE and butyrylcholinesterase (BuChE) inhibitory activity in rat brain homogenate and plasma, respectively.

- The most potent test compound 4d was evaluated for memory testing in scopolamine-induced amnesia.

- The phenylcarbamate substituted coumarins (4a-4h) demonstrated more potent AChE inhibitory as compared to parent 7-hydroxy-4-methylcoumarin.

- The introduction of phenylcarbamate moiety to coumarin template also significantly increased BuChE inhibitory activity, albeit less than AChE inhibitory activity with approximate BuChE/AChE selectivity ratio of 20.

Synthesis of [5-Butyrylamino-1-(4-methyl-2-oxo-2H-chromen-7-ylcarbamoyl)pentyl] carbamic acid

Synthesis and SAR of pyrimidopyrimidine 7

- To work on the structure of hit 7, a fragment-based approach with the development of analogues with a simplified structure was used to identify the substructure(s) responsible of the inhibitory activity.

- Since the 2,4,7-triaminopyrimidopyrimidine moiety of 7 (“part A”, Figure 6) could mimic the adenosine part of \$$NAD^+\$$, a first generation of analogues keeping this portion fixed and introducing several modifications at the was synthesized.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the expression of key proteins involved in cancer cell proliferation and migration .

Comparison with Similar Compounds

Structural Features

The target compound’s uniqueness lies in its dual-core architecture:

- Coumarin Core : The 4-methyl-2-oxo substitution pattern is shared with analogs such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide .

- Nicotinamide Derivative: The 2-(methylthio)nicotinamide group distinguishes it from hydrazide-, acetamide-, or quinolone-based analogs. The methylthio substituent is also observed in antibacterial quinolones (e.g., N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones), where it improves potency .

Physical and Spectroscopic Data

- Melting Points : Hydrazide derivatives (e.g., 2k) exhibit high melting points (232–234°C), suggesting crystalline stability . The target compound’s melting point is unreported but may align with coumarin-acetamide analogs (e.g., ).

- Spectroscopy : IR and NMR data for analogs confirm carbonyl (C=O, ~1700 cm⁻¹) and methylthio (C-S, ~650 cm⁻¹) groups . The target’s ¹H-NMR would likely show coumarin aromatic protons (δ 6.5–8.0 ppm) and methylthio singlet (δ ~2.5 ppm).

Structure-Activity Relationship (SAR)

Biological Activity

N-(4-Methyl-2-oxo-2H-chromen-7-yl)-2-(methylthio)nicotinamide, a compound derived from the coumarin family, has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 356.5 g/mol. The structure features a coumarin moiety substituted with a methylthio group and a nicotinamide derivative, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylcoumarin derivatives with appropriate thiomethyl and nicotinamide precursors. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired amide bond.

Antimicrobial Properties

Research has shown that coumarin derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus : Moderate activity observed at concentrations around 100 μg/mL.

- Escherichia coli : Moderate activity noted at similar concentrations.

- Candida albicans : Some derivatives exhibited excellent antifungal activity at 125 μg/mL.

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Antioxidant Activity

Coumarin derivatives are also recognized for their antioxidant capabilities. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases. Studies indicate that certain analogs can inhibit lipid peroxidation and protect cellular components from oxidative damage, potentially offering protective effects against conditions like cancer and cardiovascular diseases.

Case Studies

-

Study on Antimicrobial Activity : A study evaluated various coumarin derivatives against multiple bacterial strains, revealing that compounds similar to this compound exhibited varying degrees of antibacterial activity compared to standard antibiotics like chloramphenicol and ciprofloxacin .

Compound Bacterial Strain Minimum Inhibitory Concentration (μg/mL) 3a Staphylococcus aureus 100 3d Escherichia coli 62.5 3g Candida albicans 125 - Antioxidant Evaluation : Another study assessed the antioxidant capacity of related coumarins using DPPH radical scavenging assays, indicating that some derivatives could effectively reduce oxidative stress markers in cellular models .

Q & A

Q. Example SAR Table :

| Derivative | Modification | Bioactivity (IC) | Reference |

|---|---|---|---|

| Parent Compound | None | 10 µM (COX-2) | |

| 6-Fluoro analog | Fluorine at C6 | 5.2 µM (COX-2) | |

| Sulfoxide variant | Methylthio → SOCH | 8.7 µM (COX-2) |

Fluorination enhances potency by improving target binding, while sulfoxidation reduces cytotoxicity .

How should researchers address contradictions in biological activity data across studies?

Level: Advanced

Answer:

Discrepancies (e.g., varying IC values for kinase inhibition) require:

Replication : Validate assays in triplicate with standardized protocols (e.g., ATP concentration in kinase assays).

Advanced Analytics : Use LC-MS/MS to confirm compound integrity in assay buffers.

Computational Modeling : Molecular dynamics simulations identify off-target interactions (e.g., with serum proteins) that may skew results.

A 2023 study resolved conflicting antifungal data by identifying pH-dependent aggregation using dynamic light scattering .

What mechanistic insights can molecular docking provide for this compound’s enzyme inhibition?

Level: Advanced

Answer:

Protocol for Docking Studies :

Target Selection : Prioritize enzymes with structural homology (e.g., human PARP-1 vs. bacterial FabH).

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel or Maestro.

Docking Software : AutoDock Vina or Glide (Schrödinger) with grid boxes centered on active sites.

Validation : Compare docking poses with co-crystallized inhibitors (PDB: 5LO6 for PARP-1).

Q. Key Findings :

- The methylthio group forms hydrophobic contacts with PARP-1’s NAD-binding pocket.

- Chromenone’s carbonyl oxygen hydrogen-bonds with Ser904, critical for inhibition .

What in vitro models are suitable for evaluating anti-inflammatory activity?

Level: Basic

Answer:

- RAW 264.7 Macrophages : Measure NO production post-LPS stimulation (IC determination).

- COX-2 Inhibition Assay : Use a fluorometric kit (e.g., Cayman Chemical) to quantify PG production.

- Cytokine Profiling : ELISA for TNF-α/IL-6 in supernatants.

Normalize data to cell viability (MTT assay). A 2021 study reported 71.94–77.96% inhibition of edema in rat models .

How can researchers leverage this compound as a precursor for fluorescent probes?

Level: Advanced

Answer:

Design Strategy :

- Fluorophore Integration : Conjugate the chromenone core (native fluorescence: λ = 320 nm, λ = 400 nm) with BODIPY or Cy5 via click chemistry.

- Applications :

- Cellular Imaging : Track localization in live cells (e.g., lysosome targeting via pH-sensitive groups).

- Enzyme Activity Sensing : Quench fluorescence with a cleavable peptide linker (e.g., caspase-3 substrate).

A 2024 study developed a chromenone-BODIPY probe for real-time monitoring of glutathione levels .

What computational methods predict metabolic pathways and toxicity?

Level: Advanced

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Metabolic Pathway Simulation : GLORYx predicts phase I/II metabolites (e.g., methylthio oxidation to sulfoxide).

- Toxicity Profiling : ProTox-II identifies potential off-target effects (e.g., hERG channel inhibition).

Example: Methylthio oxidation increases renal clearance but may generate reactive sulfenic acid intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.